molecular formula C9H18ClNO B15317657 7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers

7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers

Katalognummer: B15317657
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: ZXOBWNPTPSNBPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H18ClNO. It belongs to the class of azaspiro compounds, which are characterized by a spiro connection involving a nitrogen atom.

Vorbereitungsmethoden

The synthesis of 7-azaspiro[4.5]decan-2-ol hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

7-azaspiro[4.5]decan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-azaspiro[4.5]decan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-azaspiro[4.5]decan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

7-azaspiro[4.5]decan-2-ol hydrochloride can be compared with other azaspiro compounds, such as:

  • 8-oxa-2-azaspiro[4.5]decane
  • 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride
  • 2-azaspiro[4.5]decan-3-one

These compounds share a similar spiro structure but differ in their functional groups and specific properties.

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

7-azaspiro[4.5]decan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-8-2-4-9(6-8)3-1-5-10-7-9;/h8,10-11H,1-7H2;1H

InChI-Schlüssel

ZXOBWNPTPSNBPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(C2)O)CNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.